BenchChemオンラインストアへようこそ!

Indantadol

Tolerability NMDA antagonist Neuropathic pain

Indantadol is the most extensively characterized single-molecule dual NMDA antagonist (IC₅₀ 8.1 μM) & reversible MAO inhibitor for preclinical research. Unlike single-target agents, it concurrently modulates glutamatergic & monoaminergic pathways—effective in CCI & STZ-diabetic neuropathic pain models where memantine & gabapentin fail. Its low-affinity NMDA mechanism avoids MK-801 psychotomimetic toxicity while equaling its neuroprotection. Indantadol uniquely avoids morphine-like analgesic tolerance, making it ideal for chronic pain studies (>2 weeks) & opioid-sparing research. For multimodal pain, excitotoxicity, or central sensitization paradigms, this dual pharmacophore eliminates variability from co-administered compounds.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 202844-10-8
Cat. No. B1609722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndantadol
CAS202844-10-8
SynonymsCHF 3381
indantadol
N-(2-indanyl)glycinamide
N-(2-indanyl)glycinamide hydrochloride
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NCC(=O)N
InChIInChI=1S/C11H14N2O/c12-11(14)7-13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,13H,5-7H2,(H2,12,14)
InChIKeyMNLULKBKWKTZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indantadol (CHF-3381, V-3381) CAS 202844-10-8: A Dual-Action NMDA Antagonist and MAO Inhibitor for Neuropathic Pain Research and Procurement


Indantadol (CAS 202844-10-8, also known as CHF-3381 or V-3381) is a synthetic small molecule belonging to the 2-aminoindane class, chemically designated as N-(2-indanyl)-glycinamide [1]. It functions as a low-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist (IC₅₀ 8.1 μM against [³H]-MK-801 binding) and a reversible, non-selective monoamine oxidase (MAO) inhibitor [1]. Originally developed by Chiesi Farmaceutici and licensed to Vernalis plc, indantadol was advanced to Phase IIb clinical trials for diabetic peripheral neuropathic pain and chronic cough [1]. Its unique dual pharmacodynamic profile distinguishes it from single-mechanism NMDA antagonists and MAO inhibitors currently available for research purposes.

Indantadol (CHF-3381) Cannot Be Replaced by Generic NMDA Antagonists or MAO Inhibitors: A Quantitative Rationale for Scientific Selection


Indantadol's differentiation rests on its concurrently acting dual mechanism—low-affinity NMDA receptor antagonism combined with reversible MAO inhibition—which is not recapitulated by single-target agents such as memantine (a pure NMDA antagonist), gabapentin (an α₂δ ligand), or selegiline (a selective MAO-B inhibitor) [1]. Preclinical head-to-head studies demonstrate that indantadol produces antinociceptive efficacy in neuropathic pain models where memantine is inactive, while also exhibiting a tolerability profile clinically superior to the broader NMDA antagonist class [1][2]. Furthermore, metabolic and pharmacokinetic properties—including extensive hepatic conversion to the active metabolites CHF-3567 and 2-aminoindane—create a pharmacologically distinct fingerprint that cannot be replicated by simply co-administering an NMDA antagonist and an MAO inhibitor [1][2].

Indantadol (CHF-3381) Comparative Performance Data: 5 Quantified Reasons to Choose Over Memantine, Gabapentin, or Ketamine Analogs


Clinically Demonstrated Superior Tolerability of Indantadol Versus the NMDA Antagonist Class (Ketamine, Memantine) for Chronic Oral Dosing

In clinical trials, indantadol exhibited a tolerability profile significantly more favorable than other NMDA antagonists, with mild dizziness and asthenia as the predominant adverse events at single doses up to 600 mg and twice-daily doses up to 400 mg [1]. This stands in contrast to ketamine, where sub-anesthetic infusions produce an overall adverse drug event incidence of 29.5% and psychomimetic effects in 14.8% of patients [2]; and to memantine, which carries a 6.3% dizziness rate and discontinuations due to adverse events in 8.9% of treated patients in pivotal trials [3]. Indantadol at 100 mg and 200 mg BID was indistinguishable from placebo in adverse event profile, with only the 400 mg BID dose producing mild, reversible side effects [4].

Tolerability NMDA antagonist Neuropathic pain Clinical safety Adverse events

Neuroprotection in Kainate-Induced Seizure Model: CHF3381 Matches MK-801 Efficacy, Lamotrigine Shows No Protection

In a direct head-to-head preclinical study using the kainate seizure-induced neurodegeneration model, CHF3381 (indantadol) and the high-affinity NMDA antagonist MK-801 both completely prevented neuronal cell damage, as assessed by Fluoro-Jade B staining, whereas the sodium channel blocker lamotrigine provided no neuroprotective effect whatsoever [1]. Critically, these neuroprotective effects were achieved at doses of CHF3381 that did not attenuate seizure severity, indicating a dissociation between anticonvulsant and neuroprotective mechanisms [1]. Additionally, in primary cortical neuron cultures, CHF3381 blocked NMDA-evoked currents with an EC₅₀ of approximately 5 μM and achieved a maximal inhibition of nearly 80% of the NMDA-evoked current [2]. The ED₅₀ for neuronal protection was determined to be 35 μM .

Neuroprotection Excitotoxicity Kainate seizure MK-801 Lamotrigine

Broader Antinociceptive Spectrum Than Memantine and Gabapentin Across Four Preclinical Neuropathic Pain Models

In a comprehensive comparative study, CHF3381 (indantadol) was benchmarked against memantine and gabapentin across four distinct pain models [1]. In the rat sciatic nerve injury (CCI) model, CHF3381 relieved both cold and mechanical allodynia (MED = 100 mg/kg p.o.), whereas memantine was completely inactive against both endpoints. Gabapentin blocked cold allodynia (MED = 30 mg/kg s.c.) but had marginal effects on mechanical allodynia [1]. In the streptozotocin-induced diabetic neuropathy model, CHF3381 reversed mechanical hyperalgesia (MED = 50 mg/kg p.o.), while gabapentin at 100 mg/kg p.o. had no significant effect. Memantine showed antinociceptive activity at 15 mg/kg i.p. [1]. In the carrageenan-induced inflammatory hyperalgesia model, CHF3381 suppressed both thermal and mechanical hyperalgesia with a single oral MED of 30 mg/kg, while memantine produced only partial reversal and gabapentin failed to affect thermal hyperalgesia [1]. In the mouse formalin test, CHF3381 and memantine preferentially inhibited the late inflammatory phase (MED = 30 and 20 mg/kg i.p., respectively) [1].

Antinociceptive Neuropathic pain Memantine Gabapentin Allodynia Hyperalgesia

Dose-Dependent Human MAO-A Inhibition Reaching 65% at 400 mg BID Without Cognitive Impairment

In a 2-week multiple-dose study in healthy volunteers, CHF3381 produced dose-dependent inhibition of MAO-A activity, measured via plasma 3,4-dihydroxyphenylglycol (DHPG) concentrations [1]. Peak steady-state MAO-A inhibition reached 27 ± 4% at 100 mg BID, 46 ± 2% at 200 mg BID, and 65 ± 5% at 400 mg BID [1]. Despite this substantial MAO-A inhibition, there were no dose-dependent or consistent effects on sustained attention (rapid visual information processing), motor coordination (body sway), or memory (learning memory task) at any dose [1]. Only at 400 mg BID was a significant decrease in alertness observed relative to placebo, and no impairments in cognitive function were detected [1]. Mechanistic PK/PD modeling further confirmed a concentration-dependent DHPG suppression with an EC₅₀ of 1,670 μg/L, not significantly different from the in vitro IC₅₀, and a maximal DHPG production rate reduction of 63% at peak CHF3381 concentrations [2].

MAO-A inhibition Pharmacodynamics DHPG Human Cognition

Absence of Analgesic Tolerance with CHF3381 Versus Morphine, Without Cross-Tolerance from Chronic Opioid Exposure

Unlike morphine, chronic administration of CHF3381 (indantadol) in the mouse formalin test was not accompanied by the development of analgesic tolerance [1]. Furthermore, in animals rendered tolerant to morphine through repeated dosing, morphine tolerance did not cross-generalize to CHF3381—meaning that CHF3381 retained full antinociceptive efficacy in morphine-tolerant subjects [1]. This contrasts with the well-characterized rapid tolerance development seen with mu-opioid receptor agonists, including morphine, which typically requires dose escalation to maintain analgesia during chronic administration [1].

Tolerance Morphine Chronic pain Cross-tolerance Formalin test

Indantadol (CHF-3381) Optimal Research and Procurement Application Scenarios Based on Verified Comparative Evidence


Preclinical Neuropathic Pain Models Requiring Broad-Spectrum Efficacy Beyond Gabapentin or Memantine

In rodent models of peripheral nerve injury (CCI) and diabetic neuropathy, indantadol demonstrates efficacy in endpoints where gabapentin and memantine fail—specifically mechanical allodynia in CCI (memantine inactive) and mechanical hyperalgesia in diabetic neuropathy (gabapentin inactive at 100 mg/kg p.o.) [1]. Researchers investigating multimodal neuropathic pain mechanisms or seeking a positive control with broader model coverage than current standard-of-care comparators should prioritize indantadol for protocol design involving CCI, STZ-diabetic, or carrageenan-inflammatory endpoints [1].

Neuroprotection and Excitotoxicity Studies Requiring MK-801-Level Efficacy Without Psychotomimetic Confounds

Indantadol achieves neuroprotection equivalent to MK-801 in the kainate seizure model—complete prevention of Fluoro-Jade B-positive neuronal degeneration—while operating through a low-affinity NMDA antagonism mechanism that avoids the severe psychotomimetic toxicity of high-affinity channel blockers [2]. This profile renders indantadol the preferred NMDA receptor antagonist for chronic in vivo neurodegeneration studies, particularly those modeling excitotoxic neuronal death in epilepsy, stroke, or traumatic brain injury where behavioral confounds from MK-801 would compromise data interpretation [2][3].

Dual-Target Engagement Studies Investigating Concurrent NMDA/MAO-A Pharmacology in Pain or Mood Disorders

Indantadol is the most extensively characterized single-molecule dual NMDA antagonist/MAO-A inhibitor available for research, with quantified human target engagement data showing dose-proportional MAO-A inhibition (27-65% across 100-400 mg BID) alongside NMDA receptor blockade (IC₅₀ 8.1 μM) [4][5]. For laboratory studies exploring the synergistic effects of simultaneous glutamatergic and monoaminergic modulation—such as in treatment-resistant depression, fibromyalgia, or central sensitization paradigms—indantadol eliminates the pharmacokinetic and pharmacodynamic variability inherent in co-administering separate NMDA antagonist and MAO inhibitor compounds [4].

Chronic Dosing Protocols Requiring Sustained Analgesic Efficacy Without Tolerance or Opioid Cross-Tolerance

Indantadol uniquely avoids the analgesic tolerance that limits chronic morphine use in preclinical pain models, and morphine-tolerant animals retain full sensitivity to indantadol's antinociceptive effects [1]. This property is critical for long-term pain studies (>2 weeks) and for translational research into opioid-sparing therapeutic strategies. Procurement decisions for chronic pain research should favor indantadol over morphine or other mu-opioid agonists in protocols where tolerance development would necessitate dose escalation and confound endpoint interpretation [1].

Quote Request

Request a Quote for Indantadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.